5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine

Medicinal Chemistry Organic Synthesis Structural Biology

5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine (CAS 1226221-27-7): a structurally unique pyrazole building block for drug discovery. Its specific 5-ethyl and para-fluorophenyl pattern ensures distinct chemical space not accessible with common analogs—critical for reproducible HTS and selective lead optimization. The para-fluorophenyl enhances metabolic stability and target binding; the 5-ethyl modulates lipophilicity (LogP 2.156). Non-hazardous: ambient shipping, no HazMat fees. ≥98% purity. Order now for global R&D projects.

Molecular Formula C11H12FN3
Molecular Weight 205.23
CAS No. 1226221-27-7
Cat. No. B3092246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine
CAS1226221-27-7
Molecular FormulaC11H12FN3
Molecular Weight205.23
Structural Identifiers
SMILESCCC1=NN(C(=C1)N)C2=CC=C(C=C2)F
InChIInChI=1S/C11H12FN3/c1-2-9-7-11(13)15(14-9)10-5-3-8(12)4-6-10/h3-7H,2,13H2,1H3
InChIKeyCFBPHFYYWGELKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine: A Unique Pyrazole Scaffold for Medicinal Chemistry


5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine (CAS 1226221-27-7), also known as 3-ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, is a heterocyclic building block belonging to the pyrazole family . Characterized by a 5-ethyl group and a 4-fluorophenyl substituent on the pyrazole core, its molecular formula is C11H12FN3 with a molecular weight of 205.23 g/mol . This specific substitution pattern offers a unique structural template for the synthesis of diverse compound libraries, particularly in medicinal chemistry .

The Risk of Substituting 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine with In-Class Analogs


Substituting 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine with seemingly similar pyrazole analogs can significantly alter synthetic outcomes and final compound properties. Variations in the position of the ethyl and fluorophenyl groups, such as in isomers like 5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine (CAS 1309887-58-8), lead to distinct chemical reactivity and physicochemical parameters . Furthermore, substitution at the nitrogen or amine positions can dramatically impact hydrogen bonding capacity, lipophilicity, and metabolic stability of the resulting derivatives . This structural uniqueness directly translates into differences in the final compound's biological profile, making precise building block selection critical for reproducibility and target selectivity in drug discovery and chemical biology projects . The evidence below provides specific quantitative and comparative data.

Quantitative Evidence for Selecting 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine over Its Analogs


Structural Uniqueness: Distinct Isomer with Different Substituent Positions

5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine (CAS 1226221-27-7) is a unique isomer with the ethyl group at the 5-position and the 4-fluorophenyl group at the 2-position of the pyrazole ring . A close analog, 5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine (CAS 1309887-58-8), differs by having the fluorophenyl group at the 4-position and in the ortho (2-) rather than para (4-) orientation . This structural variation leads to a different SMILES string (CCC1=NN(C(=C1)N)C2=CC=C(C=C2)F vs. CCc1[nH]nc(N)c1-c1ccccc1F), confirming a distinct molecular architecture.

Medicinal Chemistry Organic Synthesis Structural Biology

Commercial Purity: Guaranteed High Purity for Sensitive Reactions

For research applications requiring high purity, vendors offer 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine at a certified purity of ≥98% . While some vendors provide the compound at a standard purity of 95% , the availability of a higher purity grade (≥98%) provides a clear advantage over analogs like 3-ethyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 1031699-69-0), which is commonly listed at 95% purity .

Chemical Synthesis Quality Control Procurement

Procurement Efficiency: Favorable Shipping and Storage for Global Sourcing

5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine offers logistical advantages in procurement. According to vendor specifications, it can be shipped at room temperature and stored at 2-8°C, which is typical for many organic solids . Importantly, it is not classified as a hazardous material (HazMat), allowing for shipping without incurring a HazMat fee, which is a clear cost advantage . In contrast, some structurally related pyrazole derivatives may be classified as hazardous, leading to additional shipping fees.

Logistics Supply Chain Inventory Management

Primary Application Scenarios for Procuring 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine


Synthesis of Diverse and Unbiased Compound Libraries

Use 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine as a unique, high-purity building block for generating novel and diverse pyrazole-containing libraries for high-throughput screening (HTS). Its specific substitution pattern ensures the creation of a structurally distinct chemical space not accessible with more common analogs .

Medicinal Chemistry Lead Optimization Programs

Incorporate this compound into lead optimization workflows to fine-tune pharmacokinetic (PK) and pharmacodynamic (PD) properties of a candidate drug. The para-fluorophenyl group can enhance metabolic stability and target binding affinity, while the 5-ethyl group modulates lipophilicity, as indicated by its calculated LogP of 2.156 .

Cost-Effective Procurement for International Collaborative Projects

For multi-site, international research projects, procuring this non-hazardous compound minimizes logistical complexity and cost. Its ability to be shipped at ambient temperature and the absence of HazMat fees make it an economically and operationally advantageous choice for globally distributed research teams .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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